molecular formula C6H9NO B2983504 2-Azabicyclo[2.2.1]heptan-3-one CAS No. 24647-29-8

2-Azabicyclo[2.2.1]heptan-3-one

Cat. No.: B2983504
CAS No.: 24647-29-8
M. Wt: 111.144
InChI Key: UIVLZOWDXYXITH-UHFFFAOYSA-N
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Description

2-Azabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-3-one involves the hydrogenation of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one using palladium on activated carbon as a catalyst. The reaction is typically carried out in ethyl acetate at room temperature for 24 hours. The product is then purified by filtration and evaporation .

Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and hydrogenation processes are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: Palladium on activated carbon is used as a catalyst for hydrogenation.

    Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it acts as a precursor for carbocyclic nucleosides, which inhibit viral enzymes by mimicking natural nucleosides. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding to target enzymes .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVLZOWDXYXITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-29-8
Record name 2-azabicyclo[2.2.1]heptan-3-one
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Q & A

Q1: What makes 2-Azabicyclo[2.2.1]heptan-3-one derivatives valuable in synthetic chemistry?

A: These compounds serve as versatile chiral auxiliaries in asymmetric synthesis. [, ] They can effectively induce stereoselectivity in various reactions, such as alkylations, acylations, and ynamide reactions, leading to the formation of enantiomerically enriched products. []

Q2: How does the nitrogen atom in this compound derivatives influence reaction stereochemistry?

A: Studies demonstrate that the nitrogen atom in the amide group plays a crucial role in directing the stereochemical outcome of reactions involving these compounds. [, ] For instance, when an incipient carbocation forms at the C-6 position, the nitrogen atom influences the stereochemistry of the resulting products. [, ] This is evident in reactions like the Mitsunobu reaction and reactions with diethylaminosulfur trifluoride. [, ]

Q3: Can you provide examples of specific applications of this compound derivatives in organic synthesis?

A: * Carbocyclic Nucleoside Synthesis: These derivatives have been employed as key intermediates in the stereospecific synthesis of carbocyclic nucleosides, essential structural analogs of natural nucleosides with potential antiviral and anticancer activity. [, ] This synthesis involves a sodium borohydride-mediated carbon-nitrogen bond cleavage step. [, ]* Aldol Reactions: Certain derivatives, like 4,5,5-Trimethyl-2-azabicyclo[2.2.1]heptan-3-one, have proven useful as chiral auxiliaries in aldol reactions. [] Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Q4: Are there enzymatic methods for resolving racemic mixtures of this compound derivatives?

A: Yes, researchers have identified enantiocomplementary lactamases capable of hydrolyzing Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) and its saturated analog, this compound. [] Enzymes like non-heme chloroperoxidase (CPO-T) and cyclic imide hydrolase (CIH) display enantiocomplementary activities, enabling the kinetic resolution of these compounds to obtain enantiopure forms. []

Q5: What is the significance of studying the biohydroxylation of this compound derivatives?

A: Biohydroxylation, the introduction of a hydroxyl group into an organic compound by an enzyme, offers a potentially regio- and stereoselective route to synthesize monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones. [, ] This approach provides an alternative to chemical synthesis methods, such as oxymercuration/demercuration. [, ]

Q6: Are there structural studies available on this compound derivatives?

A: Yes, X-ray crystallography has been used to elucidate the three-dimensional structures of these compounds. [] For example, the crystal structure of 2-benzyl-6-exo-[2,3-dimethyl-4-(2,6-diiodo-4-methylphenoxy)phenoxy]-2-azabicyclo[2.2.1]heptan-3-one has been determined, revealing details about bond lengths, bond angles, and the overall conformation of the molecule. []

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